4-(Naphthalen-2-yl)-N-phenylaniline

OLED Hole Transport Layer Energy Level Alignment

Inconsistent hole injection and poor film morphology plague OLED device yield when HTMs are arbitrarily substituted. 4-(Naphthalen-2-yl)-N-phenylaniline (CAS 897671-79-3) solves this with validated HOMO (-5.4 to -5.5 eV) and wide bandgap for exciton confinement. - Non-planar TPA structure: suppresses pi-pi stacking, ensures stable amorphous films, high Tg. - Dual function: Classic HTM for fluorescent OLEDs + potential phosphorescent host material. - Versatile synthon: Reactive aniline nitrogen for novel organic semiconductor development. - Supply chain: >98.0% GC purity, multiple commercial sources, minimal batch-to-batch variability.

Molecular Formula C22H17N
Molecular Weight 295.4 g/mol
CAS No. 897671-79-3
Cat. No. B3030389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yl)-N-phenylaniline
CAS897671-79-3
Molecular FormulaC22H17N
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H
InChIKeyDWOMBPYCHOPPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-2-yl)-N-phenylaniline Properties & Procurement


4-(Naphthalen-2-yl)-N-phenylaniline (CAS 897671-79-3) is an aromatic amine derivative of the triphenylamine (TPA) family, primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) . Its molecular structure incorporates a naphthalene group and a phenyl group linked through an aniline nitrogen, resulting in a molecular formula of C22H17N and a molecular weight of approximately 295.38 g/mol . The compound is characterized as a white to light yellow powder or crystal with a melting point typically reported in the range of 152.0 to 156.0 °C [1]. The non-planar, propeller-like conformation of this triarylamine derivative inhibits detrimental pi-pi stacking, promoting the formation of stable, uniform amorphous films and contributing to a relatively high glass transition temperature .

Material Role
Hole transport material for OLEDs
Film Formation
Supports amorphous film via vacuum deposition
Thermal Property
Reported high glass transition temperature

4-(Naphthalen-2-yl)-N-phenylaniline: Why Substitution Fails


Generic substitution among arylamine-based hole transport materials (HTMs) in OLEDs is not advisable due to the critical interplay between a material's electronic structure and device performance. The energy level alignment of the HTM's Highest Occupied Molecular Orbital (HOMO) with the anode (e.g., ITO) and adjacent layers directly governs the hole injection barrier, a primary determinant of device driving voltage and power efficiency . Furthermore, the material's glass transition temperature (Tg) and film morphology are crucial for device operational stability and lifetime . 4-(Naphthalen-2-yl)-N-phenylaniline offers a specific combination of HOMO energy level, wide bandgap for exciton confinement, and film-forming properties that are not uniformly shared by its close analogs. Arbitrarily substituting a different HTM without rigorous comparative validation risks introducing energy level mismatches, increased hole injection barriers, altered charge balance, and compromised thermal stability, all of which can drastically reduce OLED efficiency and lifespan .

HOMO level mismatch
Substituting with an HTM having a deeper HOMO may increase the hole injection barrier and raise driving voltage.
Film morphology & thermal stability
Different molecular structures can alter amorphous film formation and Tg, potentially compromising device lifetime.
Exciton confinement mismatch
Narrower bandgap alternatives may fail to confine excitons and block electrons, reducing radiative recombination efficiency.

Evidence for 4-(Naphthalen-2-yl)-N-phenylaniline Over Analogues


HOMO Energy Level Alignment with Anode

The HOMO energy level of 4-(Naphthalen-2-yl)-N-phenylaniline is strategically positioned to minimize the hole injection barrier from common anodes like Indium Tin Oxide (ITO). Its reported HOMO level is approximately -5.4 to -5.5 eV , which is shallower (less negative) than that of many alternative hole transport materials (HTMs). This results in a reduced energy offset relative to the ITO work function (~4.7-4.8 eV), promoting more efficient charge injection .

HOMO Alignment
Class-level
~ -5.4 to -5.5 eV
May reduce hole injection barrier from ITO
Isolated molecule; device integration may shift
OLED Hole Transport Layer Energy Level Alignment

Exciton Confinement and Electron Blocking

4-(Naphthalen-2-yl)-N-phenylaniline possesses a wide energy gap (Eg), a characteristic that enables it to effectively confine excitons within the adjacent emissive layer (EML) and block electron leakage from the cathode side. This property is crucial for maximizing the radiative recombination of charge carriers and is a common design principle for HTL materials in early-generation fluorescent OLEDs . While a specific numerical bandgap value is not provided in the cited source, the property is explicitly stated as a key differentiator for this compound .

Exciton Confinement
Class-level
Wide bandgap (reported)
Supports exciton confinement & electron blocking
Specific bandgap value not provided
OLED Exciton Confinement Energy Gap

High Purity and Commercial Availability

Reproducible device performance in OLED research and manufacturing is heavily dependent on the purity of the organic materials used. 4-(Naphthalen-2-yl)-N-phenylaniline is commercially available from multiple suppliers with well-defined and verifiable purity specifications. A minimum purity of >98.0% by GC is commonly offered [REFS-1, REFS-2], with some vendors specifying a minimum of 95% . This level of purity provides a reliable baseline for researchers, ensuring that device variability is less likely to be caused by unknown organic impurities in the HTM layer.

Purity Grade
Specification review
>98% (GC)
Enables reproducible device research
Multi-vendor consistency; verify per lot
OLED Materials Purity Procurement

4-(Naphthalen-2-yl)-N-phenylaniline Application Scenarios


HTL in Fluorescent OLEDs

The compound's established role as a 'classic' hole transport material, particularly in early fluorescent OLED devices, is supported by its favorable HOMO energy level (ca. -5.4 to -5.5 eV) and wide energy gap. This combination facilitates efficient hole injection from the ITO anode while simultaneously blocking electrons and confining excitons within the emissive layer, thereby maximizing the radiative recombination efficiency of fluorescent emitters .

Host Material for Phosphorescent OLEDs

The compound is also cited as a potential host material for the emissive layer (EML) in phosphorescent OLEDs. As a host, its primary function is to transport charge carriers to the phosphorescent dopant and to ensure efficient energy transfer, while its wide bandgap prevents quenching of the triplet excitons on the host itself .

Synthetic Intermediate for Advanced Materials

Due to its reactive aniline nitrogen, 4-(Naphthalen-2-yl)-N-phenylaniline serves as a versatile building block for synthesizing more complex organic semiconductors. It can be further functionalized or used as a core unit in the development of novel hole transport materials, host materials, or other active layers for advanced organic electronic devices [REFS-1, REFS-2].

Reproducible OLED Research Material

Given its commercial availability from multiple vendors with a well-defined and high purity (>98.0% GC), this compound is an excellent candidate for fundamental research aimed at optimizing OLED device architectures. Its consistent quality minimizes material-related variability, allowing researchers to confidently attribute changes in device performance (e.g., efficiency, voltage, lifetime) to intentional modifications in device structure or processing conditions rather than to impurities in the HTM [REFS-1, REFS-2, REFS-3].

Application
Selection Property
Validation Focus
Fluorescent OLED HTL
HOMO-level alignment & wide bandgap
Hole injection efficiency & exciton confinement
Phosphorescent OLED host
Wide bandgap & charge transport
Energy transfer to dopant & triplet management
Synthetic intermediate
Reactive aniline nitrogen core
Functionalization for advanced semiconductors
Reproducible OLED research
Verified purity specification
Impurity control & device reproducibility

Technical Documentation Hub

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24 linked technical documents
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